Meta-Position Substitution Enables Predictable Surface Grafting Selectivity
The 3-position (meta) substitution on the aromatic ring of thiophenol derivatives produces a predictable and distinct surface grafting outcome compared to the 2-position (ortho) isomer. In a direct head-to-head comparison using X-ray photoelectron spectroscopy (XPS), 3-aminothiophenol grafted onto silicon (111) hydride surfaces at 130 °C under mesitylene preferentially formed Si–S bonds via the thiol group, whereas 2-aminothiophenol exhibited a strong preference for Si–N bond formation via the amine group [1]. This switching behavior was attributed to cooperative versus antagonistic resonance effects between the two electron-donating substituents in the meta and ortho positions, respectively [1].
| Evidence Dimension | Surface grafting linkage preference (Si–S vs Si–N) by XPS analysis |
|---|---|
| Target Compound Data | For 3-aminothiophenol analog: Predominant Si–S bond formation via thiol group; XPS S2p peak at 163.4 eV confirms surface-bonded thiol |
| Comparator Or Baseline | 2-aminothiophenol (ortho isomer): Strong preference for Si–N bond formation via amine group; minimal Si–S bonding observed |
| Quantified Difference | Qualitative preference reversal: 3-position directs grafting through -SH; 2-position directs grafting through -NH2 |
| Conditions | Thermal grafting on Si(111)-H at 130 °C in nonpolar aprotic mesitylene; analysis by high-resolution XPS Si2p, N1s, and S2p spectra |
Why This Matters
This evidence demonstrates that meta-position substitution on thiophenol enables predictable, thiol-directed surface anchoring, which is essential for applications requiring SAM formation with a specific molecular orientation and exposed functional tail group.
- [1] C.M. Yam et al. XPS Analysis of 2- and 3-Aminothiophenol Grafted on Silicon (111) Hydride Surfaces. Molecules. 2018;23(10):2712. View Source
